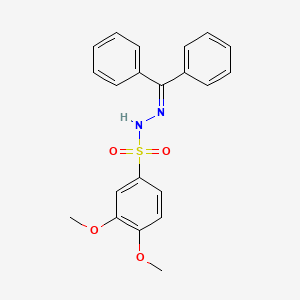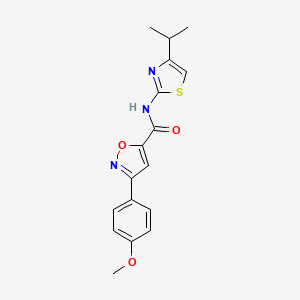![molecular formula C18H20N2O3S B4842764 N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B4842764.png)
N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-N-ethylmethanesulfonamide
Vue d'ensemble
Description
N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-N-ethylmethanesulfonamide, commonly known as SU6656, is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first discovered by researchers at Sugen Inc. and has been extensively studied for its potential use in cancer treatment.
Mécanisme D'action
SU6656 exerts its anticancer effects by inhibiting the activity of protein kinases, particularly Src family kinases. These kinases are involved in multiple signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting their activity, SU6656 disrupts these pathways and induces cell cycle arrest and apoptosis in cancer cells. Additionally, SU6656 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
SU6656 has been shown to have several biochemical and physiological effects, including inhibition of protein kinase activity, induction of cell cycle arrest and apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of SU6656 is its specificity for protein kinases, particularly Src family kinases. This allows for targeted inhibition of these kinases and minimal off-target effects. However, SU6656 has been shown to have limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, its potency and efficacy can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on SU6656, including:
1. Further elucidation of its mechanism of action and identification of its downstream targets.
2. Development of more potent and selective analogs of SU6656.
3. Investigation of its potential use in combination with other anticancer drugs.
4. Evaluation of its efficacy in animal models of cancer.
5. Exploration of its potential use in other diseases, such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, SU6656 is a synthetic compound that has shown promising anticancer effects by inhibiting the activity of protein kinases, particularly Src family kinases. It has several biochemical and physiological effects and has been studied extensively for its potential use in cancer treatment. However, further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs.
Applications De Recherche Scientifique
SU6656 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including Src, Fyn, Lyn, and Yes. These kinases play important roles in cell proliferation, survival, and migration, and their overexpression or hyperactivation is often associated with cancer development and progression. SU6656 has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo, and to enhance the efficacy of other anticancer drugs.
Propriétés
IUPAC Name |
N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]-N-ethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-20(24(2,22)23)16-10-8-15(9-11-16)18(21)19-13-12-14-6-4-5-7-17(14)19/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDPJTNVNGJNMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-N-ethylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-[4-(4-chlorophenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4842683.png)




![N-[3-(diethylamino)propyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4842738.png)
![1-benzyl-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4842746.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4842754.png)
![9-(1,1-dimethylpropyl)-2-(1,5-dimethyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4842757.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4842761.png)
![N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-methylbenzamide](/img/structure/B4842763.png)
![N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]glycine](/img/structure/B4842770.png)
![3-[3-(4-morpholinyl)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B4842774.png)
![2-(4-benzyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4842782.png)